molecular formula C14H12N6O B1675185 Levosimendán CAS No. 141505-33-1

Levosimendán

Número de catálogo: B1675185
Número CAS: 141505-33-1
Peso molecular: 280.28 g/mol
Clave InChI: WHXMKTBCFHIYNQ-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Applications

Levosimendan's versatility allows it to be utilized in various clinical scenarios:

Acute Heart Failure

  • Efficacy : Clinical trials have demonstrated that levosimendan improves cardiac output and reduces cardiac filling pressures. In the SURVIVE trial, it was shown to be effective in reducing mortality compared to dobutamine in patients requiring inotropic support .
  • Case Study : In a retrospective analysis, patients treated with levosimendan experienced a significant increase in cardiac index and a reduction in the need for other inotropes .

Cardiogenic Shock

  • Levosimendan has been evaluated for its role in treating cardiogenic shock, where it has been associated with improved hemodynamics and survival rates .

Septic Shock

  • The LeoPARDS trial indicated that levosimendan could enhance cardiovascular function in septic patients without significantly increasing myocardial oxygen consumption, making it a valuable option in critical care settings .

Pulmonary Hypertension

  • Current research is exploring the potential benefits of levosimendan in managing pulmonary hypertension, highlighting its vasodilatory effects on pulmonary vasculature .

Perioperative Use

  • Levosimendan has been used preoperatively to mitigate myocardial injury during cardiac surgeries, showing promising results in reducing postoperative complications .

Non-Cardiac Applications

  • Emerging studies are investigating its efficacy in conditions such as amyotrophic lateral sclerosis, indicating potential benefits beyond traditional cardiac applications .

Data Tables

Application AreaKey FindingsReferences
Acute Heart FailureImproved cardiac output; reduced mortality compared to dobutamine (SURVIVE trial)
Cardiogenic ShockEnhanced hemodynamics; increased survival rates
Septic ShockImproved cardiovascular function without increased myocardial oxygen consumption
Pulmonary HypertensionPotential vasodilatory effects being investigated
Perioperative UseReduced myocardial injury during cardiac surgeries
Non-Cardiac ApplicationsUnder investigation for conditions like amyotrophic lateral sclerosis

Case Studies

  • Retrospective Analysis on Hemodynamics :
    • A study involving 87 patients showed significant improvements in mean cardiac index and reductions in dobutamine and noradrenaline requirements after levosimendan administration, with a survival rate of 53% .
  • Preoperative Use in Cardiac Surgery :
    • In a single-center study, patients receiving levosimendan before myocardial revascularization showed less myocardial injury compared to controls, suggesting its protective role during high-risk surgical procedures .

Análisis Bioquímico

Biochemical Properties

Levosimendan exerts its effects primarily through calcium sensitization in myocytes, both in the myocardium and in vascular smooth muscle . It binds to troponin C, increasing myocyte sensitivity to calcium, thereby enhancing contractility without increasing myocardial oxygen consumption . This interaction does not raise intracellular calcium levels, distinguishing Levosimendan from other inotropes .

Cellular Effects

Levosimendan has demonstrated various cellular effects. It has been observed to have anti-inflammatory properties In vitro studies have also shown that Levosimendan exhibits antiproliferative and antimetastatic effects on cervical cancer cells .

Molecular Mechanism

Levosimendan increases the sensitivity of the heart to calcium, thus increasing cardiac contractility without a rise in intracellular calcium . It exerts its positive inotropic effect by increasing calcium sensitivity of myocytes by binding to cardiac troponin C in a calcium-dependent manner . It also has a vasodilatory effect, by opening adenosine triphosphate (ATP)-sensitive potassium channels in vascular smooth muscle to cause smooth muscle relaxation .

Temporal Effects in Laboratory Settings

Levosimendan has a short elimination half-life, but its active metabolite, OR-1896, has a longer half-life (1–1.5 h vs 75–80 h), explaining the persistence of clinical cardiovascular effect for 7–9 days after the end of a 24-h infusion . This suggests that Levosimendan has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, Levosimendan has shown dose-dependent augmentation in left ventricular contractility and relaxation . It has been reported that Levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent .

Metabolic Pathways

Levosimendan is primarily metabolized through conjugation pathways, and a small portion undergoes reduction in the intestine to form active metabolites . This metabolic process involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Levosimendan is 98% bound to plasma protein, suggesting that it is transported and distributed within cells and tissues via protein binding . It also relaxes vascular smooth muscle by opening ATP-sensitive potassium channels, which could affect its localization or accumulation .

Subcellular Localization

Levosimendan is known to bind to cardiac troponin C in a calcium-dependent manner . Troponin C is a component of the thin filament in the contractile apparatus of muscle tissue, suggesting that Levosimendan localizes to these specific compartments or organelles within the cell .

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de reacciones: Levosimendan experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

    Oxidación: Levosimendan se puede oxidar utilizando reactivos como permanganato de potasio en condiciones ácidas.

    Reducción: La reducción de levosimendan se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

    Sustitución: Las reacciones de sustitución que involucran levosimendan generalmente utilizan agentes halogenantes como cloro o bromo en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de levosimendan, que pueden exhibir diferentes propiedades farmacológicas.

Comparación Con Compuestos Similares

Actividad Biológica

Levosimendan is a novel inotropic agent primarily used in the management of acute heart failure (HF) and cardiogenic shock. Its unique mechanism of action distinguishes it from traditional inotropic agents, allowing for enhanced myocardial contractility without a corresponding increase in myocardial oxygen demand. This article delves into the biological activity of levosimendan, highlighting its pharmacodynamics, clinical efficacy, and safety profiles, supported by case studies and research findings.

Levosimendan operates through two primary mechanisms:

  • Calcium Sensitization : It binds to cardiac troponin C (cTnC), enhancing the sensitivity of the cardiac muscle to calcium ions. This interaction facilitates actin-myosin cross-bridging, resulting in increased contractility without raising intracellular calcium levels, thus minimizing the risk of arrhythmias .
  • KATP_{ATP} Channel Opening : Levosimendan also activates ATP-sensitive potassium channels, leading to vasodilation and reduced preload and afterload on the heart. This dual action contributes to improved hemodynamics in patients with heart failure .

Pharmacokinetics

Levosimendan has a relatively short half-life of approximately 1 hour; however, its active metabolite OR-1896 has a significantly longer elimination half-life of 70–80 hours. This metabolite is responsible for the prolonged effects observed after treatment cessation .

Key Pharmacokinetic Parameters

ParameterValue
Plasma Half-Life~1 hour
OR-1896 Half-Life70–80 hours
Therapeutic Infusion Rate0.05–0.2 μg/kg/min
Time to Steady State~5 hours

Clinical Efficacy

Numerous studies have demonstrated the efficacy of levosimendan compared to traditional therapies such as dobutamine:

  • LIDO Study : Patients treated with levosimendan had a significantly lower 31-day mortality rate (8% vs. 17% for dobutamine, HR 0.43, p=0.049) and spent more days alive and out of hospital .
  • RUSSLAN Study : A lower combined risk of death and worsening heart failure was observed in patients receiving levosimendan compared to controls (2% vs. 6%, p=0.033 during infusion) .
  • REVIVE II Study : Patients treated with levosimendan showed a shorter mean duration of hospitalization (7 days vs. 8.9 days) and a higher percentage discharged within five days (46% vs. 37%) compared to placebo .

Safety Profile

Levosimendan is generally well-tolerated with a favorable safety profile:

  • Adverse Effects : The most common side effects include hypotension and atrial fibrillation, which occur at rates slightly higher than those observed with dobutamine .
  • Long-term Effects : The long-term administration of levosimendan has shown sustained positive effects on myocardial function without significant adverse outcomes over extended periods .

Case Study 1: Acute Heart Failure Management

A study involving patients hospitalized for acute heart failure demonstrated that those treated with levosimendan exhibited improved hemodynamic parameters and lower mortality rates at 180 days compared to those treated with dobutamine.

Case Study 2: Cardiogenic Shock

In patients experiencing cardiogenic shock, levosimendan administration led to rapid improvement in cardiac output and systemic vascular resistance, facilitating recovery without increasing myocardial oxygen demand.

Propiedades

IUPAC Name

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046445
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.81e-02 g/L
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levosimendan appears to increase myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the calcium-induced conformational change of troponin C, thereby (1) changing actin-myosin cross-bridge kinetics apparently without increasing the cycling rate of the cross-bridges or myocardial ATP consumption, (2) increasing the effects of calcium on cardiac myofilaments during systole and (3) improving contraction at low energy cost (inotropic effect). Calcium concentration and, therefore, sensitization decline during diastole, allowing normal or improved diastolic relaxation. Levosimendan also leads to vasodilation through the opening of ATP-sensitive potassium channels. By these inotropic and vasodilatory actions, levosimendan increases cardiac output without increasing myocardial oxygen demand. Levosimendan also has a selective phosphodiesterase (PDE)-III inhibitory action that may contribute to the inotropic effect of this compound under certain experimental conditions. It has been reported that levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent in experimental animals and humans.
Record name Levosimendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

141505-33-1
Record name Levosimendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141505-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levosimendan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosimendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOSIMENDAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOSIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levosimendan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levosimendan
Reactant of Route 3
Reactant of Route 3
Levosimendan
Reactant of Route 4
Reactant of Route 4
Levosimendan
Reactant of Route 5
Levosimendan
Reactant of Route 6
Reactant of Route 6
Levosimendan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.